Ethyl 4-(4-piperidinyl)-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a piperidine ring and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by the introduction of the piperidine moiety. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the triazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole or piperidine derivatives.
Scientific Research Applications
Ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate: shares structural similarities with other piperidine and triazole-containing compounds, such as:
Uniqueness
The uniqueness of ethyl 5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of the piperidine and triazole rings, which can confer distinct biological activities and chemical reactivity. This combination allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
ethyl 5-piperidin-4-yl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)9-8(12-14-13-9)7-3-5-11-6-4-7/h7,11H,2-6H2,1H3,(H,12,13,14) |
InChI Key |
CIJWXYZKNRWZOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1C2CCNCC2 |
Origin of Product |
United States |
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